![molecular formula C14H18IN3O4 B13859777 [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide](/img/structure/B13859777.png)
[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure and properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide typically involves the reaction of 4-aminophenyltrimethylammonium iodide with N-hydroxysuccinimide ester of 2,5-dioxopyrrolidin-1-yl. The reaction is carried out under controlled conditions, usually in an organic solvent such as dimethylformamide or dichloromethane, at room temperature or slightly elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves rigorous quality control measures to ensure the consistency and reliability of the compound.
Chemical Reactions Analysis
Types of Reactions
[4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide is used as a reagent in organic synthesis. It is employed in the preparation of various functionalized compounds and as a building block in the synthesis of complex molecules.
Biology
In biological research, this compound is used in the study of enzyme mechanisms and protein interactions. It serves as a probe to investigate the binding sites and activity of enzymes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is studied for its role in drug delivery systems and as a potential drug candidate for various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl]phenyl]boronic acid
- [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl]phenyl]methanol
- [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl]phenyl]acetic acid
Uniqueness
Compared to similar compounds, [4-[(2,5-Dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide is unique due to its trimethylazanium group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable tool in various scientific applications.
Properties
Molecular Formula |
C14H18IN3O4 |
|---|---|
Molecular Weight |
419.21 g/mol |
IUPAC Name |
[4-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C14H17N3O4.HI/c1-17(2,3)11-6-4-10(5-7-11)15-14(20)21-16-12(18)8-9-13(16)19;/h4-7H,8-9H2,1-3H3;1H |
InChI Key |
QZMSPGPLVMBUCF-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)NC(=O)ON2C(=O)CCC2=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


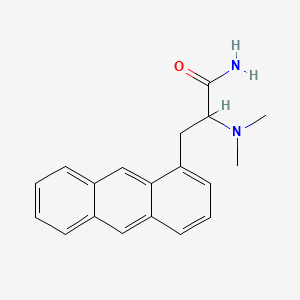
![[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)
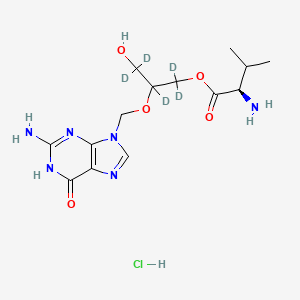
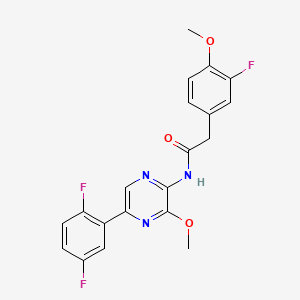
![Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)
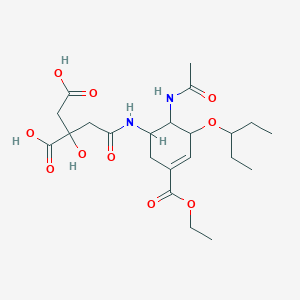
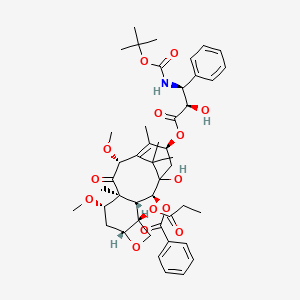
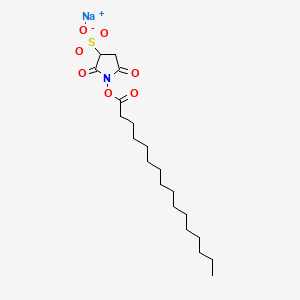
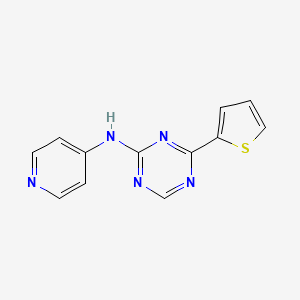

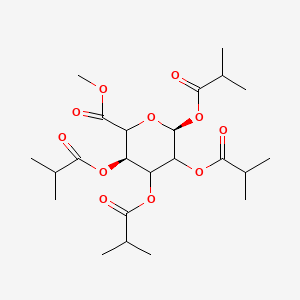
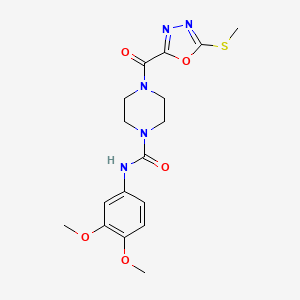
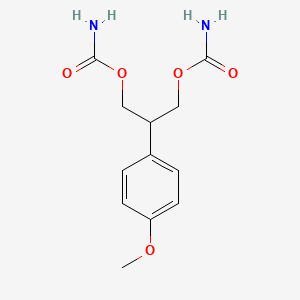
![6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B13859784.png)
